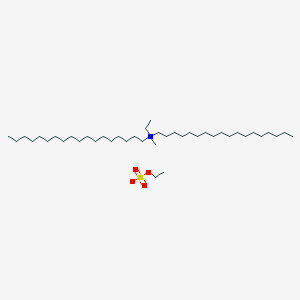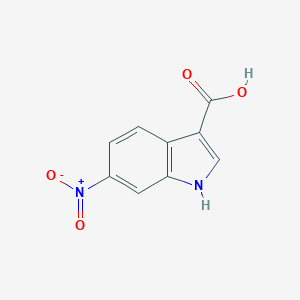![molecular formula C9H7BrS B082513 3-Bromo-2-methylbenzo[b]thiophene CAS No. 10243-15-9](/img/structure/B82513.png)
3-Bromo-2-methylbenzo[b]thiophene
Descripción general
Descripción
3-Bromo-2-methylbenzo[b]thiophene (3-BMBT) is an organic chemical compound of sulfur, bromine, and methylbenzene. It is an aromatic thiophene derivative with potential applications in materials science and organic synthesis. This compound has been widely studied due to its interesting properties, such as its ability to form stable complexes with transition metals and its potential as a building block for other complex molecules. In
Aplicaciones Científicas De Investigación
Pharmacologically Active Derivatives : The conversion of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives, including 3-bromomethyl compounds, has been explored for pharmacological applications. These derivatives have been tested in preliminary pharmacological studies (Chapman et al., 1971).
Nitration Reactions : Nitration of 3-bromo-2-methylbenzo[b]thiophen has led to the production of various nitrobenzo[b]thiophen derivatives. This process is important for creating compounds with potential applications in material science or pharmaceuticals (Cooper & Scrowston, 1972).
Nucleophilic Substitution with Rearrangement : The reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines, resulting in N-substituted benzo[b]thiophenes, has been observed. This process, involving aromatic nucleophilic substitution with rearrangement, could be useful for synthesizing unique compounds (Guerrera et al., 1995).
Bromination Reaction Selectivity : Studies on 5-diarylamino-2-methylbenzo[b]thiophene have shown "abnormal" bromination reaction selectivity. This finding is significant for the synthesis and modification of charge-transporting materials (Wu et al., 2013).
Halogenation and Cyclisation Reactions : The preparation of various halogeno-3-methylbenzo[b]thiophens through cyclisation and their further conversion to bromomethyl derivatives has been explored. These reactions are crucial in the synthesis of amines, guanidino, and ureido compounds (Chapman et al., 1968).
Antitubulin Agents : A library of functionalized 3-(α-styryl)-benzo[b]thiophenes, synthesized using a sequence involving the creation of 3-bromobenzo[b]thiophene derivatives, has been evaluated as antitubulin agents. This is significant for cancer research and drug development (Tréguier et al., 2014).
NMR Spectral Analysis : The use of 1H NMR spectral analysis and nuclear Overhauser effect has been employed to study halogeno-substituted 2- and 3-methylbenzo[b]thiophenes, which is crucial for understanding the structure and reactivity of these compounds (Cuberes et al., 1985).
Reactivity with Nucleophiles : The reactivity of 3-bromo-2-nitrobenzo[b]thiophene with various nucleophiles, including the formation of unexpected isomers, has been investigated. This study helps to understand the reaction mechanisms and potential synthesis pathways (Cosimelli et al., 2001).
Mecanismo De Acción
Target of Action
This compound is a heteroaryl halide , a class of compounds known for their broad reactivity and potential in various chemical transformations.
Mode of Action
Heteroaryl halides, such as this compound, are often used in organic synthesis, particularly in cross-coupling reactions . They can form carbon-carbon bonds with various nucleophiles, which could potentially lead to interactions with biological targets.
Result of Action
The specific molecular and cellular effects of 3-Bromo-2-methylbenzo[b]thiophene are currently unknown . Its reactivity as a heteroaryl halide suggests potential for various chemical transformations, which could influence cellular processes.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-2-methyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTBGTKQMKDPOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356333 | |
| Record name | 3-bromo-2-methylbenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10243-15-9 | |
| Record name | 3-bromo-2-methylbenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-Bromo-2-methylbenzo[b]thiophene in the synthesis of S,S-bis(2-(prop-1-yn-1-yl)phenyl) ethanebis(thioate)?
A1: this compound serves as a crucial starting material in the one-pot synthesis of S,S-bis(2-(prop-1-yn-1-yl)phenyl) ethanebis(thioate). The synthesis begins with the lithiation of this compound using n-butyllithium. This lithiation step replaces the bromine atom with a lithium atom, creating a nucleophilic species. This nucleophile then reacts with an appropriate electrophile to introduce the desired substituent at the 3-position of the benzo[b]thiophene ring system. [] While the specific details of subsequent steps are not provided in the abstract, it highlights that the synthesis proceeds through the formation of an organocopper compound and a reaction with oxalyl chloride to ultimately yield the target compound. []
Q2: Are there any spectroscopic data available to confirm the structure of the synthesized compounds?
A2: Yes, the research paper mentions that the chemical structure of the final compound, S,S-bis(2-(prop-1-yn-1-yl)phenyl) ethanebis(thioate), is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and High Resolution Mass Spectrometry (HRMS). [] While the specific data is not presented in the abstract, these techniques provide detailed information about the compound's structure and molecular weight. Additionally, X-ray analysis is also employed to determine the crystal structure, confirming the connectivity and spatial arrangement of atoms within the molecule. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



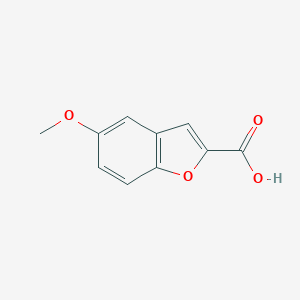
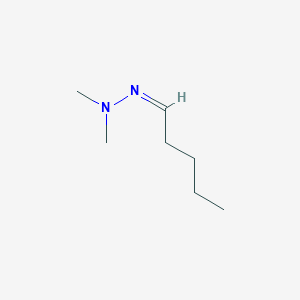




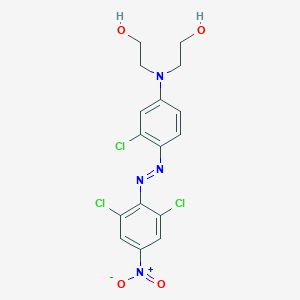
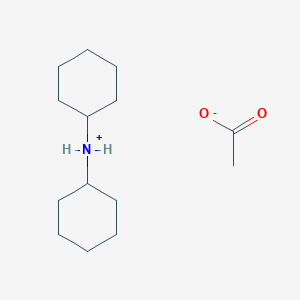

![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)
